Fmoc-N-Me-Arg(Pbf)-OH

Peptide Synthesis Protecting Group Chemistry SPPS Optimization

Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4) is the definitive building block for incorporating Nα-methyl-L-arginine into conformationally constrained peptidomimetics via Fmoc SPPS. Its Nα-methylation disrupts backbone hydrogen bonding, imparting proteolytic stability and enhanced pharmacokinetic profiles essential for therapeutic peptide leads. Unlike Fmoc-N-Me-Arg(Mtr)-OH, the Pbf group enables milder, higher-yield final deprotection—critical for sensitive sequences such as NTS1-targeted PET imaging probes. With ≥98% purity, ≥99.0% enantiomeric purity, and high DMF solubility (0.5 M), it ensures efficient coupling in challenging sequences. Choose this building block when peptide stability, receptor affinity, and synthetic yield cannot be compromised.

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
CAS No. 913733-27-4
Cat. No. B567014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Arg(Pbf)-OH
CAS913733-27-4
SynonymsFmoc-N-Me-Arg(pbf)-OH; N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N2-methyl-L-ornithine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentameth
Molecular FormulaC35H42N4O7S
Molecular Weight662.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1
InChIKeyMEGKXARLCPKZHJ-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4): Protected N-Methyl Arginine Building Block for SPPS


Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4) is a specialized amino acid derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS). It serves as a direct building block for the incorporation of Nα-methyl-L-arginine residues into synthetic peptides . The compound features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and utilizes the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for robust, acid-labile protection of the arginine guanidinium side chain . This specific architecture enables the synthesis of conformationally constrained and proteolytically stable peptidomimetics for advanced research applications, including therapeutic peptide discovery and molecular imaging probe development .

Why Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4) Cannot Be Replaced by Non-Methylated or Mtr-Protected Arginine Analogs


The unique Nα-methylation in Fmoc-N-Me-Arg(Pbf)-OH is not a trivial substitution; it is a critical structural modification that directly addresses fundamental challenges in peptide synthesis and peptidomimetic design. Non-methylated arginine building blocks, such as Fmoc-Arg(Pbf)-OH, while essential for standard peptide assembly, cannot confer the conformational rigidity and proteolytic stability required for N-methylated peptide therapeutics and probes [1]. Furthermore, substituting the Pbf group with an alternative protecting group like the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, as found in Fmoc-N-Me-Arg(Mtr)-OH, introduces a significant and quantifiable drawback: harsher and less efficient final deprotection conditions . These specific structural features are non-negotiable for applications demanding enhanced peptide stability, specific backbone conformations, and high-yield, high-purity synthesis protocols [REFS-1, REFS-2].

Quantitative Differentiation Evidence: Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4) vs. Closest Analogs


Superior Milder Final Deprotection of Pbf vs. Mtr Protecting Group Strategy

The target compound, Fmoc-N-Me-Arg(Pbf)-OH, demonstrates a clear advantage over its Mtr-protected analog, Fmoc-N-Me-Arg(Mtr)-OH (CAS 4026642), in the critical final deprotection step of SPPS. Vendor technical datasheets explicitly state that the Pbf group in the target compound can be removed under 'much milder conditions' than the Mtr group . This difference is attributed to the increased acid lability of the Pbf group, which enables complete and efficient side-chain deprotection during the standard trifluoroacetic acid (TFA)-mediated global cleavage of the peptide from the resin, thereby reducing exposure of the sensitive peptide to harsh acids and minimizing potential side reactions .

Peptide Synthesis Protecting Group Chemistry SPPS Optimization

High Enantiomeric Purity Specification Essential for Bioactive Peptidomimetics

For the synthesis of biologically active peptidomimetics, stereochemical integrity is paramount. The target compound from the Novabiochem® product line (CAS 913733-27-4) is specified with an enantiomeric purity of ≥ 99.0% as determined by chiral HPLC . While a high enantiomeric purity is a common specification for many Fmoc-amino acids, its criticality is amplified for N-methylated amino acids. The presence of a stereocenter in conjunction with the N-methyl group makes any epimerization during synthesis or storage particularly detrimental to the final peptide's 3D structure and biological function [1]. This ≥ 99.0% specification provides a quantifiable benchmark for procurement decisions, ensuring the building block will not compromise the stereochemistry of the final product.

Analytical Chemistry Chiral Purity Quality Control

Verified High Solubility for Efficient SPPS Coupling

The efficiency of amino acid coupling in SPPS is critically dependent on the solubility of the protected building block in the reaction solvent, typically N,N-dimethylformamide (DMF). The target compound is specified to be 'clearly soluble' at a concentration of 0.5 M (1 mmole in 2 ml DMF) . This quantitative solubility specification is a direct and practical indicator of its suitability for high-concentration coupling reactions, a feature that is not universally guaranteed across all protected N-methyl amino acids [1]. This high solubility ensures that the building block can be effectively utilized in automated synthesizers without precipitation issues that can lead to incomplete couplings and poor peptide yield.

Solid-Phase Peptide Synthesis Solubility Reaction Optimization

Optimal Applications for Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4) Based on Verified Properties


Synthesis of Conformationally Constrained and Proteolytically Stable Peptide Therapeutics

The unique Nα-methylation of arginine introduced by Fmoc-N-Me-Arg(Pbf)-OH disrupts backbone hydrogen bonding and introduces steric hindrance, leading to increased conformational rigidity and enhanced resistance to enzymatic degradation [1]. This is essential for developing long-acting therapeutic peptides with improved bioavailability and pharmacokinetic profiles. The building block's high enantiomeric purity (≥ 99.0%) ensures the correct 3D structure for target binding, while its high DMF solubility (0.5 M) facilitates its efficient incorporation into challenging sequences [REFS-2, REFS-3].

Development of High-Affinity Molecular Imaging Probes (e.g., PET Ligands)

Fmoc-N-Me-Arg(Pbf)-OH has a demonstrated and specific application in the synthesis of neurotensin-derived ligands for the NTS1 receptor, which are used as positron emission tomography (PET) imaging agents for detecting NTS1-positive tumors . The incorporation of N-Me-Arg is a key structural requirement for these probes to achieve high affinity and selectivity for the target receptor. The milder final deprotection of the Pbf group, compared to the Mtr alternative, is a critical advantage in this application, ensuring the sensitive peptide-based probe is not damaged during its synthesis, thereby preserving its binding properties .

Construction of N-Methylated Peptide Libraries for Drug Discovery

The systematic introduction of N-methyl amino acids, including arginine, is a powerful strategy for generating libraries of peptide-based compounds with enhanced drug-like properties [1]. Fmoc-N-Me-Arg(Pbf)-OH is the essential, ready-to-use building block for this purpose. Its robust Pbf protection and favorable handling characteristics make it a reliable choice for parallel and automated synthesis of diverse N-methylated peptide libraries, enabling high-throughput screening for novel therapeutic leads targeting difficult-to-drug intracellular or extracellular targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-Arg(Pbf)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.